2-Ethyl-1-hexanethiol

Catalog No.
S1895958
CAS No.
7341-17-5
M.F
C8H18S
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1-hexanethiol

CAS Number

7341-17-5

Product Name

2-Ethyl-1-hexanethiol

IUPAC Name

2-ethylhexane-1-thiol

Molecular Formula

C8H18S

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

UCJMHYXRQZYNNL-UHFFFAOYSA-N

SMILES

CCCCC(CC)CS

solubility

soluble in oil and alcohol

Canonical SMILES

CCCCC(CC)CS

The exact mass of the compound 2-Ethyl-1-hexanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oil and alcohol. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethyl-1-hexanethiol (CAS: 7341-17-5) is a branched primary alkyl thiol characterized by an eight-carbon backbone with an ethyl group at the 2-position. As a clear liquid with a density of approximately 0.843–0.852 g/mL and a boiling point of 101–102 °C at 50 Torr, it is primarily sourced for advanced surface and polymer chemistry applications [1]. In industrial and research procurement, it is highly valued as an 'entropic' capping ligand for colloidal nanoparticles, a sterically hindered chain transfer agent (CTA) in radical polymerization, and a robust precursor for self-assembled monolayers (SAMs). Unlike standard linear thiols, the steric bulk near the sulfhydryl headgroup fundamentally alters its packing density, thermal desorption profile, and interaction thermodynamics, making it a critical selection for applications requiring enhanced thermal stability, high solubility, or precise molecular weight control.

Substituting 2-ethyl-1-hexanethiol with closely related linear analogs, such as 1-octanethiol or 1-hexanethiol, routinely fails in high-performance applications due to differences in steric hindrance at the binding interface [1]. In surface passivation, linear thiols form highly ordered but thermally vulnerable monolayers that desorb at relatively low temperatures (~80 °C), whereas the branched ethyl group of 2-ethyl-1-hexanethiol disrupts crystalline packing in a way that paradoxically increases the monolayer's thermal stability and hydrophobicity [1]. Furthermore, in nanoparticle formulation, replacing 2-ethyl-1-hexanethiol with linear thiols results in a massive loss of conformational entropy upon binding, leading to strong van der Waals inter-ligand interactions that cause irreversible nanoparticle aggregation and drastically reduced solubility in organic solvents[2]. Consequently, buyers must procure the exact branched isomer to ensure high-temperature processability and colloidal stability.

Enhanced Thermal Stability and Hydrophobicity in Monolayer Passivation

When utilized as a self-assembled monolayer (SAM) on copper surfaces, 2-ethyl-1-hexanethiol demonstrates vastly superior thermal stability and hydrophobicity compared to its linear isomer, 1-octanethiol. Experimental data shows that 1-octanethiol SAMs decompose at 80 °C, while 2-ethyl-1-hexanethiol SAMs remain stable up to 140 °C [1]. Additionally, 2-ethyl-1-hexanethiol achieves a higher water contact angle (130.66°) and greater corrosion inhibition efficiency (99.37%) than 1-octanethiol (124.79° and 96.24%, respectively) [1].

Evidence DimensionThermal decomposition threshold and contact angle
Target Compound DataDecomposition at 140 °C; Contact angle 130.66°; 99.37% inhibition
Comparator Or Baseline1-Octanethiol (Decomposition at 80 °C; Contact angle 124.79°; 96.24% inhibition)
Quantified Difference+60 °C increase in thermal stability window; +5.87° increase in hydrophobicity
Conditions0.01 M organothiol SAMs formed at 40 °C on oxygen-plasma treated copper surfaces, annealed from 25 to 250 °C.

Procurement of 2-ethyl-1-hexanethiol is mandatory for microelectronics and sensor manufacturers whose downstream curing or processing steps exceed the 80 °C failure point of standard linear thiols.

Entropic Ligand Behavior for Superior Colloidal Solubility

In the formulation of colloidal semiconductor nanocrystals, the structural backbone of the capping ligand dictates solubility. Isothermal titration calorimetry (ITC) reveals that branched alkylthiols (such as 2-alkyl-1-hexanethiols) exhibit significantly lower entropy loss upon binding (ΔS = -14.9 J/mol·K) compared to linear analogs (ΔS = -37.6 J/mol·K) [1]. The steric hindrance of the ethyl branch prevents tight van der Waals packing among neighboring ligands, classifying 2-ethyl-1-hexanethiol as an 'entropic ligand' that dramatically enhances the colloidal stability of the resulting nanoparticles [1].

Evidence DimensionEntropy loss (ΔS) during ligand exchange
Target Compound DataΔS = -14.9 J/mol·K (Branched hexanethiol model)
Comparator Or BaselineLinear alkylthiol model (ΔS = -37.6 J/mol·K)
Quantified Difference~60% reduction in entropy loss upon nanocrystal binding
ConditionsIsothermal titration calorimetry (ITC) of ligand exchange on oleate-coated CdSe nanocrystals.

Formulators of quantum dot inks and optical coatings must select this branched compound to prevent particle aggregation and maintain high-concentration solubility in organic solvents.

Amplification of Antimicrobial Peptide Potency via Hydrophobic Stapling

In post-polymerization modification of peptide therapeutics via pentafluorophenyl thioether (PFTR) chemistry, the choice of thiol drastically impacts biological efficacy. Conjugating a virtually inactive tetrapeptide scaffold with 2-ethyl-1-hexanethiol yielded a highly potent derivative (HG4.9A) that was at least a 16-fold stronger inhibitor of pathogens like P. aeruginosa and E. coli compared to the unmodified peptide [1]. This sterically hindered, hydrophobic modification outperformed hydrophilic thiol alternatives, which failed to impart significant antimicrobial activity [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) improvement
Target Compound Data16-fold stronger inhibition of P. aeruginosa and E. coli
Comparator Or BaselineUnmodified peptide and hydrophilic thiol conjugates (virtually inactive)
Quantified Difference>16x increase in antimicrobial potency
ConditionsPFTR conjugation of a tetrapeptide library assayed against a microbial panel.

Provides pharmaceutical procurement teams with a validated, sterically tuned hydrophobic building block capable of rescuing or amplifying the efficacy of peptide-based drug candidates.

High-Temperature Microelectronics Passivation

2-Ethyl-1-hexanethiol is the optimal choice for forming self-assembled monolayers (SAMs) on copper circuitry and electrodes where downstream manufacturing involves thermal curing or annealing. Because its SAMs resist decomposition up to 140 °C (compared to 80 °C for linear octanethiol), it ensures continuous corrosion protection and maintains a highly hydrophobic surface during aggressive processing steps[1].

High-Solubility Quantum Dot and Nanoparticle Inks

For manufacturers formulating colloidal semiconductor nanocrystals (e.g., CdSe) or gold nanoparticles for inkjet printing or optical coatings, 2-ethyl-1-hexanethiol serves as a critical 'entropic ligand'. Its branched structure minimizes inter-ligand van der Waals packing, reducing entropy loss upon binding and preventing nanoparticle aggregation, thereby enabling highly concentrated, stable dispersions in organic solvents [2].

Sterically Tuned Peptide Bioconjugation

In pharmaceutical R&D, 2-ethyl-1-hexanethiol is utilized as a premium hydrophobic modifier in pentafluorophenyl thioether (PFTR) click-chemistry. By conjugating this specific branched thiol to peptide side-chains, researchers can dramatically enhance cellular membrane permeability, successfully converting inactive peptide scaffolds into potent antimicrobial agents [3].

Physical Description

colourless to pale yellow liquid

XLogP3

4

Density

0.817-0.827

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (45.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (54.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (45.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (52.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (52.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

7341-17-5

Wikipedia

2-ethylhexanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Hexanethiol, 2-ethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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